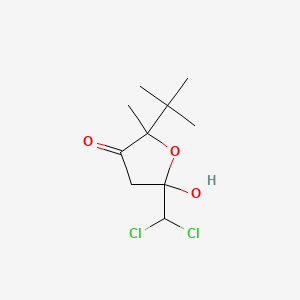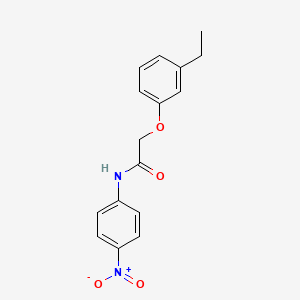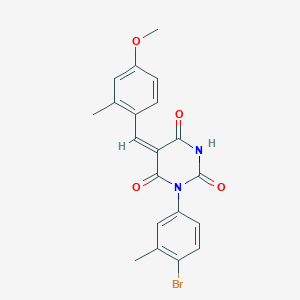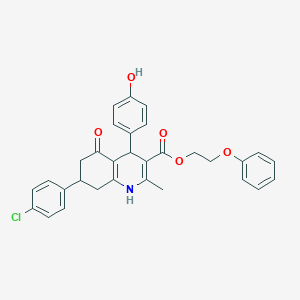![molecular formula C15H17NO4S B5220909 N-[2-(4-methoxyphenoxy)ethyl]benzenesulfonamide](/img/structure/B5220909.png)
N-[2-(4-methoxyphenoxy)ethyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-methoxyphenoxy)ethyl]benzenesulfonamide, commonly known as MPB, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields, including medicinal chemistry and biochemistry. MPB is a sulfonamide derivative that has a unique chemical structure, which makes it a promising candidate for developing new drugs and therapies.
作用機序
The mechanism of action of MPB is not fully understood. However, it is believed that MPB exerts its biological effects by inhibiting the activity of carbonic anhydrase. Carbonic anhydrase is an enzyme that catalyzes the reversible conversion of carbon dioxide and water to bicarbonate and protons. Inhibition of carbonic anhydrase activity has been shown to have a wide range of therapeutic benefits, including the treatment of glaucoma, epilepsy, and cancer.
Biochemical and Physiological Effects:
MPB has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and decrease the production of pro-inflammatory cytokines. MPB has also been shown to reduce the production of reactive oxygen species, which are known to contribute to the development of various diseases, including cancer and neurodegenerative disorders.
実験室実験の利点と制限
MPB has several advantages as a chemical compound for lab experiments. It is relatively easy to synthesize, and its unique chemical structure makes it a promising candidate for developing new drugs and therapies. However, MPB also has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments involving MPB.
将来の方向性
There are several future directions for MPB research. One area of interest is the development of new drugs and therapies based on the chemical structure of MPB. Another area of interest is the investigation of the mechanism of action of MPB. Understanding how MPB exerts its biological effects could lead to the development of new treatments for various diseases. Additionally, further research is needed to determine the optimal conditions for using MPB in lab experiments, including the best solvents and concentrations to use.
合成法
The synthesis of MPB involves the reaction between 4-methoxyphenol and 2-chloroethylbenzenesulfonamide in the presence of a base. The reaction proceeds through the formation of an ether linkage between the two compounds, leading to the formation of MPB. The reaction can be optimized by controlling the reaction conditions, such as temperature, reaction time, and the amount of reagents used.
科学的研究の応用
MPB has been extensively studied for its potential application in medicinal chemistry and biochemistry. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral activities. MPB has also been investigated for its potential use as an inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes.
特性
IUPAC Name |
N-[2-(4-methoxyphenoxy)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c1-19-13-7-9-14(10-8-13)20-12-11-16-21(17,18)15-5-3-2-4-6-15/h2-10,16H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFAWVXWACRPNMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methoxyphenoxy)ethyl]benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N'-[2-(1,3-benzothiazol-2-ylthio)-1,4-phenylene]bis(4-methylbenzenesulfonamide)](/img/structure/B5220831.png)
![3-(3-fluorophenyl)-8-methoxy-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B5220834.png)


![2-[(2-bromobenzoyl)amino]-N-(2-ethoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5220855.png)
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-(5-bromo-2-methoxyphenyl)acrylamide](/img/structure/B5220864.png)
![2-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5220865.png)
![8-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-(3-methoxybenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5220873.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5220896.png)
![3-chloro-4-ethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5220904.png)
![5-{4-[2-(2-allylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5220911.png)

![(3aS*,6aR*)-5-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-(2-methoxybenzyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5220930.png)